molecular formula C17H15ClN4O3S B2838432 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-23-7

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2838432
CAS RN: 2034554-23-7
M. Wt: 390.84
InChI Key: YTIKBQDXAQSPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

The compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a key role in regulating the cell cycle . Inhibition of CDK2 is a promising strategy for cancer treatment as it can selectively target tumor cells . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, indicating its potential as an anti-cancer agent .

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

The compound can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH . This process involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Synthesis of Pyrimidino[4,5-d][1,3]oxazines

The reaction of the compound with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Antimicrobial Activity

Compounds of the pyrido[2,3-d]pyrimidines class, which the compound belongs to, have been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Activity

Pyrido[2,3-d]pyrimidines compounds have also been reported to have anti-inflammatory and analgesic activities . This indicates potential applications in the treatment of inflammatory conditions and pain management.

properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c18-13-4-3-12(26-13)16(24)21-8-5-10(6-9-21)22-15(23)11-2-1-7-19-14(11)20-17(22)25/h1-4,7,10H,5-6,8-9H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIKBQDXAQSPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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